1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a thiazole ring, a piperidine ring, and a piperazine ring
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have significant impacts in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Given the use of tfmp derivatives in the agrochemical and pharmaceutical industries, it can be inferred that these compounds may have significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine and piperazine rings. Common reagents used in these reactions include thionyl chloride, piperidine, and piperazine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine: shares structural similarities with other thiazole-containing compounds, such as sulfathiazole and ritonavir.
Piperidine and piperazine derivatives: Compounds like piperidine and piperazine are also structurally related and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-4-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5S/c1-15-24-16(14-29-15)13-26-7-5-17(6-8-26)27-9-11-28(12-10-27)19-4-2-3-18(25-19)20(21,22)23/h2-4,14,17H,5-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHLBNUJAKWLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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